molecular formula C10H13N3O5 B2453701 N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 2034419-40-2

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

Cat. No.: B2453701
CAS No.: 2034419-40-2
M. Wt: 255.23
InChI Key: YEMORNSHPUEEIJ-UHFFFAOYSA-N
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Description

N1-((3-Hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a high-purity chemical reagent designed for research and development applications in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining an oxalamide linker with two key pharmacophoric elements: a 3-hydroxytetrahydrofuran moiety and an isoxazole heterocycle. The 3-hydroxytetrahydrofuran component is a recognized chiral building block in pharmaceutical synthesis. Its structural motif is found in intermediates for various active pharmaceutical ingredients, where the tetrahydrofuran ring and hydroxyl group contribute to molecular properties and target engagement . The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids or other functional groups to improve pharmacokinetic properties . Isoxazole-containing building blocks are known to be valuable for constructing peptidomimetics and bioactive compounds, serving as key elements in molecules for various therapeutic areas . Connected by an oxalamide linker, this compound is presented as a sophisticated building block for researchers developing novel small molecule therapeutics. It is particularly suited for constructing compound libraries, exploring structure-activity relationships (SAR), and creating potential enzyme inhibitors. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5/c14-8(9(15)12-7-1-3-18-13-7)11-5-10(16)2-4-17-6-10/h1,3,16H,2,4-6H2,(H,11,14)(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMORNSHPUEEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C(=O)NC2=NOC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Isoxazole Ring: The isoxazole ring can be introduced via a cycloaddition reaction between a nitrile oxide and an alkene.

    Formation of the Oxalamide Group: The oxalamide group can be formed by reacting an oxalyl chloride with an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)acetamide
  • N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)urea

Uniqueness

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Biological Activity

N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2O4C_{12}H_{14}N_2O_4. The compound features a hydroxytetrahydrofuran moiety and an isoxazole ring, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₄
Molecular Weight250.25 g/mol
CAS Number2034294-34-1
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Hydroxytetrahydrofuran Moiety : This can be achieved through the reaction of tetrahydrofuran derivatives with appropriate hydroxylating agents.
  • Synthesis of the Isoxazole Ring : Isoxazole can be synthesized via the cyclization of hydroxamic acids with α,β-unsaturated carbonyl compounds.
  • Coupling Reaction : The final step involves coupling the two moieties using standard amide bond formation techniques.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxytetrahydrofuran group may enhance solubility and bioavailability, while the isoxazole ring can participate in hydrogen bonding and π-stacking interactions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : Interaction with receptors could modulate signaling pathways, influencing cellular responses.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against a range of pathogens.
  • Anti-inflammatory Effects : Research suggests that oxalamides can modulate inflammatory responses, providing potential therapeutic benefits in inflammatory diseases.
  • Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through apoptosis induction.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxalamide derivatives, including this compound. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential as an antibacterial agent.

Case Study 2: Anti-inflammatory Effects

In vitro assays assessed the anti-inflammatory properties of the compound using macrophage cell lines. The results indicated a reduction in pro-inflammatory cytokine production, highlighting its potential use in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((3-hydroxytetrahydrofuran-3-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, and how can reaction conditions be controlled to maximize yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions, including coupling of the hydroxytetrahydrofuran and isoxazole precursors via an oxalamide linker. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H and 13C NMR confirm regiochemistry of the hydroxytetrahydrofuran and isoxazole moieties .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity and identifies impurities .

Q. What are the critical stability-indicating parameters for this compound under various storage conditions?

  • Methodology :

  • Accelerated stability studies : Conduct under ICH guidelines (25°C/60% RH, 40°C/75% RH) for 6–12 months .
  • Degradation analysis : Use HPLC-MS to monitor hydrolytic or oxidative degradation, particularly at the oxalamide bond .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?

  • Methodology :

  • Orthogonal assays : Compare results from SPR (binding affinity) and ELISA (functional activity) to rule out assay-specific artifacts .
  • Solvent controls : Test DMSO or ethanol effects on activity thresholds, as solvent polarity may influence compound aggregation .
  • Statistical validation : Apply ANOVA or Bayesian modeling to assess significance of divergent results .

Q. What computational strategies are recommended for predicting the binding modes of this compound with target enzymes?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or GOLD to model interactions with active sites, prioritizing hydrogen bonding with the hydroxytetrahydrofuran hydroxyl group .
  • Molecular dynamics (MD) : Simulate binding stability over 100-ns trajectories (AMBER/GROMACS) to assess conformational flexibility .
  • QSAR modeling : Train models on analog datasets to predict affinity modifications .

Q. How can structure-activity relationship (SAR) studies elucidate the contribution of the hydroxytetrahydrofuran and isoxazole moieties?

  • Methodology :

  • Analog synthesis : Prepare derivatives with modified substituents (e.g., tetrahydrofuran → tetrahydropyran) or isoxazole replacements (e.g., pyrazole) .
  • Biological profiling : Test analogs in kinase inhibition or cytotoxicity assays (e.g., IC50 determination) .
  • Multivariate analysis : Use PCA or PLS regression to correlate structural features with activity .

Notes

  • Methodological rigor emphasized, with cross-referenced evidence from synthetic, analytical, and computational studies.
  • Advanced questions focus on mechanistic and translational research, while basic questions address foundational synthesis and characterization.

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